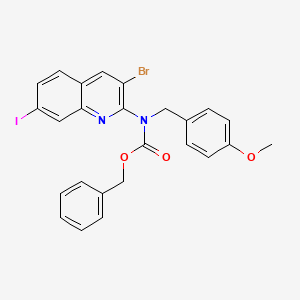
Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate is a complex organic compound with a unique structure that includes bromine, iodine, and methoxybenzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the halogenated quinoline with benzyl chloroformate and 4-methoxybenzylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or iodine positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dehalogenated quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl (3-bromoquinolin-2-yl)(4-methoxybenzyl)carbamate
- Benzyl (7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate
- Benzyl (3-bromo-7-chloroquinolin-2-yl)(4-methoxybenzyl)carbamate
Uniqueness
Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate is unique due to the presence of both bromine and iodine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can provide enhanced properties compared to similar compounds with only one halogen atom.
Propriétés
Formule moléculaire |
C25H20BrIN2O3 |
|---|---|
Poids moléculaire |
603.2 g/mol |
Nom IUPAC |
benzyl N-(3-bromo-7-iodoquinolin-2-yl)-N-[(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C25H20BrIN2O3/c1-31-21-11-7-17(8-12-21)15-29(25(30)32-16-18-5-3-2-4-6-18)24-22(26)13-19-9-10-20(27)14-23(19)28-24/h2-14H,15-16H2,1H3 |
Clé InChI |
IDYSRPNBFCNENT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN(C2=C(C=C3C=CC(=CC3=N2)I)Br)C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


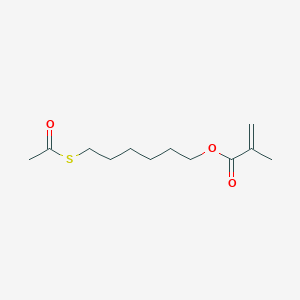
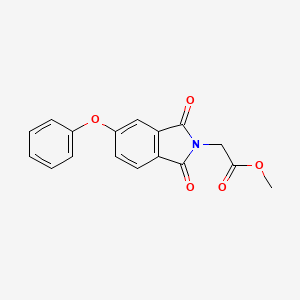
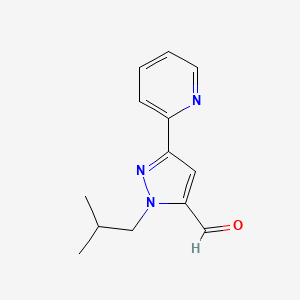
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B13350782.png)
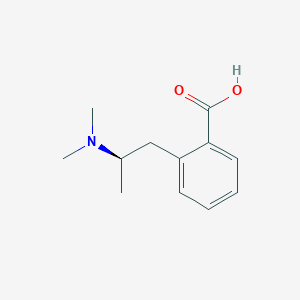
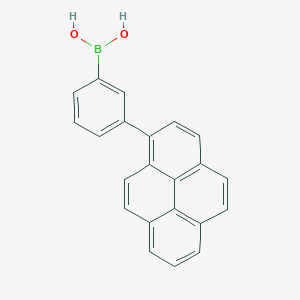
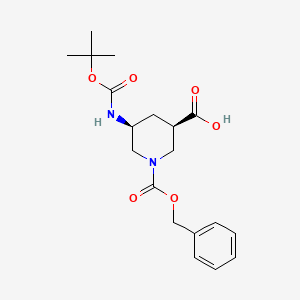
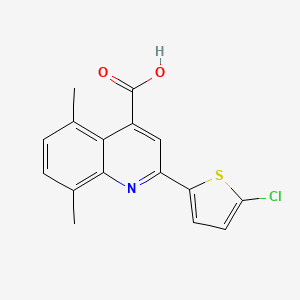

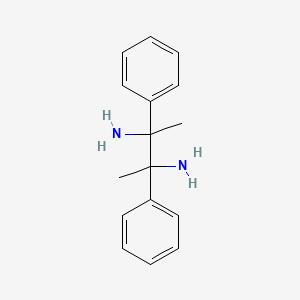

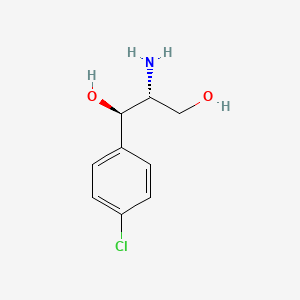

![2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B13350860.png)
